molecular formula C16H12ClN3O3S B2610245 N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921865-70-5

N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2610245
CAS RN: 921865-70-5
M. Wt: 361.8
InChI Key: DBEPFGZCWKPUIO-UHFFFAOYSA-N
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Description

N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known as compound X, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of thiazole compounds and has shown promising results in various studies.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and investigation of thiazole-based heterocyclic amides for antimicrobial activity. For instance, a study by Çakmak et al. (2022) synthesized a compound closely related to N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, and evaluated its antimicrobial activity against a range of microorganisms. The compound showed good activity, suggesting potential for pharmacological applications Çakmak et al., 2022.

Synthesis and Characterization

Several studies focus on the synthesis and characterization of thiazole and furan derivatives. Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the creation of compounds with potential electrophilic substitution reactions Aleksandrov et al., 2017.

Biological Activity

Research on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers by Khalifa et al. (2015) discusses the synthesis of heterocyclic compounds, which exhibited high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities. This study underscores the potential of such compounds in creating sterile or biologically active fabrics Khalifa et al., 2015.

Potential Pharmacological Applications

The study by Hargrave et al. (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives explored their antiallergy activity, highlighting the potential of such compounds in developing new antiallergy agents. This research found that many analogues were significantly more potent than disodium cromoglycate, indicating their effectiveness and potential for further pharmacological evaluation Hargrave et al., 1983.

Mechanism of Action

Target of Action

N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex compound that interacts with multiple targets in the body. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with its targets, leading to various changes in the body. Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide likely affects multiple biochemical pathways due to its interaction with various targets. Similar compounds have been found to activate or inhibit various biochemical pathways and enzymes .

Result of Action

Similar compounds have been found to have various effects, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can be influenced by various environmental factors. Similar compounds have been found to behave unpredictably when entering physiological systems, potentially resetting the system differently .

properties

IUPAC Name

N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-10-3-1-4-11(7-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-5-2-6-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPFGZCWKPUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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